molecular formula C14H23N B13656058 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine

2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine

Cat. No.: B13656058
M. Wt: 205.34 g/mol
InChI Key: HRAWTPCLRRZBGB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is an organic compound with the molecular formula C14H23N. This compound is characterized by its unique structure, which includes a dimethylated propan-1-amine backbone with a 3-methylphenethyl group attached. It is a member of the amine class of compounds, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine typically involves the reaction of 3-methylphenethylamine with 2,2-dimethylpropanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropan-1-amine
  • 3-Methylphenethylamine
  • N,N-Dimethylphenethylamine

Uniqueness

2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylated propan-1-amine backbone and the 3-methylphenethyl group allows for unique interactions with biological targets and distinct reactivity in chemical reactions.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(3-methylphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C14H23N/c1-12-6-5-7-13(10-12)8-9-15-11-14(2,3)4/h5-7,10,15H,8-9,11H2,1-4H3

InChI Key

HRAWTPCLRRZBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNCC(C)(C)C

Origin of Product

United States

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